Product packaging for Kammogenin(Cat. No.:CAS No. 564-44-3)

Kammogenin

Cat. No.: B12644954
CAS No.: 564-44-3
M. Wt: 444.6 g/mol
InChI Key: VSDHOXTXGGJBPB-CIKVEIHBSA-N
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Description

Kammogenin as a Steroidal Sapogenin in Natural Product Chemistry Research

In natural product chemistry, this compound is recognized as an aglycone, meaning it is the non-sugar portion of a saponin (B1150181) molecule. Steroidal sapogenins like this compound are of interest due to their structural complexity and potential biological activities. wikipedia.orgresearchgate.net The spirostanol (B12661974) structure of this compound, with its specific arrangement of carbon atoms and hydroxyl groups, is a key feature studied by natural product chemists. smolecule.com Research in this area often involves the extraction of this compound from plant sources, followed by spectroscopic techniques to confirm its structure and purity.

Significance of this compound within the Agavaceae Family Research

The Agavaceae family, which includes the diverse genus Agave, is a prominent source of steroidal saponins (B1172615) and their corresponding sapogenins, including this compound. smolecule.comresearchgate.netmdpi.comnih.gov Agave species have a long history of use in traditional practices and are economically important, particularly in Mexico, where a large percentage of Agave species are found. mdpi.comnih.gov

Studies on the Agavaceae family frequently involve the identification and quantification of saponins and sapogenins to understand their contribution to the plants' properties. This compound has been identified in various Agave species, such as Agave sisalana, Agave amaniensis, Agave americana, and Agave salmiana. smolecule.comnih.govmdpi.comfigshare.com The presence and concentration of this compound can vary between species and even within different parts or developmental stages of the same plant. For instance, research has shown that the saponin content, including compounds derived from this compound, in the sap ("aguamiel") of Agave americana and Agave salmiana can be influenced by the plant's ripeness. nih.govfigshare.com

Data on the occurrence of this compound in specific Agave species is crucial for understanding the phytochemical diversity within the Agavaceae family.

Agave SpeciesSource MaterialReference
Agave sisalanaNatural product smolecule.com smolecule.com
Agave amaniensisNatural product smolecule.com, callus culture mdpi.com smolecule.commdpi.com
Agave americanaAguamiel (sap) nih.govfigshare.com nih.govfigshare.com
Agave salmianaAguamiel (sap) nih.govfigshare.com, bagasse researchgate.netmdpi.com researchgate.netmdpi.comnih.govfigshare.com
Yucca carnerosanaNatural product smolecule.com smolecule.com
Yucca schottiiPlant researchgate.net researchgate.net

Detailed research findings within Agavaceae research have focused on isolating and characterizing this compound and other saponins. Techniques such as High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) are commonly used for this purpose. nih.govfigshare.com

For example, a study investigating the saponin content in Agave americana and Agave salmiana aguamiel identified saponins derived from this compound, along with other sapogenins like manogenin, gentrogenin, and hecogenin (B1673031). nih.govfigshare.com The study found that the saponin content was higher in immature A. salmiana compared to A. americana and decreased as the plants reached sexual maturity. nih.govfigshare.com

Agave SpeciesRipening StageSaponin Content (µg/g aguamiel, Dry Matter)Reference
Agave salmianaImmature478.3 (protodioscin equivalents) nih.govfigshare.com
Agave americanaImmature179.0 (protodioscin equivalents) nih.govfigshare.com
A. salmiana and A. americanaMatureDecreased compared to immature stages nih.govfigshare.com

Another area of research involves the potential bioactivity of this compound and other agave saponins. Studies have explored their anti-inflammatory and antiproliferative properties, suggesting their potential as bioactive compounds. smolecule.comnih.govresearchgate.net Research on concentrated agave sap has indicated that saponins, including this compound, may contribute to observed anticancer potential against certain cell lines. nih.govresearchgate.net

Historical Context and Evolution of this compound Studies

The study of steroidal sapogenins dates back several decades, driven by their chemical structures and potential applications, particularly as precursors for steroid hormone synthesis. Early research focused on the isolation and structural elucidation of these compounds from various plant sources. wikipedia.orgacs.org

The investigation into this compound specifically has evolved alongside advancements in analytical techniques. Initial studies likely involved classical methods of extraction and purification. The determination of the configuration of hydroxyl groups in sapogenins like this compound was a significant aspect of early research in this field. acs.org

With the advent of more sophisticated techniques such as HPLC-MS, researchers have been able to identify and quantify this compound and other saponins with greater precision, even in complex mixtures like agave sap and by-products. nih.govfigshare.com This has facilitated a deeper understanding of the distribution and variability of this compound within the Agavaceae family.

More recent studies have begun to explore the biological activities associated with this compound and agave extracts containing this compound. This evolution reflects a broader trend in natural product research to move beyond just structural characterization towards understanding the functional roles and potential applications of these natural compounds. researchgate.net The ongoing research into this compound within the context of the Agavaceae family continues to uncover its significance as a natural product.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H40O5 B12644954 Kammogenin CAS No. 564-44-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

564-44-3

Molecular Formula

C27H40O5

Molecular Weight

444.6 g/mol

IUPAC Name

(1R,2S,4S,5'R,6R,7S,8R,9S,12S,13R,15R,16R)-15,16-dihydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-10-one

InChI

InChI=1S/C27H40O5/c1-14-7-8-27(31-13-14)15(2)24-22(32-27)10-19-17-6-5-16-9-20(28)21(29)12-25(16,3)18(17)11-23(30)26(19,24)4/h5,14-15,17-22,24,28-29H,6-13H2,1-4H3/t14-,15+,17-,18+,19+,20-,21-,22+,24+,25+,26-,27-/m1/s1

InChI Key

VSDHOXTXGGJBPB-CIKVEIHBSA-N

Isomeric SMILES

C[C@@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(C(=O)C[C@H]5[C@H]4CC=C6[C@@]5(C[C@H]([C@@H](C6)O)O)C)C)C)OC1

Canonical SMILES

CC1CCC2(C(C3C(O2)CC4C3(C(=O)CC5C4CC=C6C5(CC(C(C6)O)O)C)C)C)OC1

Origin of Product

United States

Natural Occurrence and Cultivation Research

Botanical Sources and Species-Specific Presence of Kammogenin

This compound has been identified in several plant species, with a notable presence in the genus Agave.

Agave Species as Primary Sources

Species belonging to the Agave genus are recognized as primary botanical sources of this compound. This compound, often found in glycosidic forms (saponins), has been detected in various Agave species. These include Agave americana, Agave salmiana, Agave amaniensis, Agave sisalana, and Agave offoyana nih.govmdpi.comnih.govfigshare.comfrontiersin.orgresearchgate.netjbclinpharm.orgnih.govnih.gov.

This compound glycosides, such as magueyosides A and B, have been identified in Agave sap and concentrated agave sap mdpi.comnih.gov. Studies have shown that the presence and concentration of this compound and its glycosides can vary significantly between different Agave species. For instance, immature Agave salmiana has been reported to have a higher saponin (B1150181) content, including this compound derivatives, compared to Agave americana nih.govfigshare.comresearchgate.net.

Detection in Other Plant Genera (e.g., Dracaena)

While Agave species are prominent sources, this compound has also been reported in other plant genera. Yucca carnerosana and Yucca gloriosa have been noted to contain this compound nih.govecomole.com. Additionally, research indicates the presence of this compound in species within the Dracaena genus, such as Dracaena angustifolia acs.orgscience.govscience.govsmujo.id.

Geographical and Environmental Factors Influencing this compound Accumulation in Plants

The accumulation of secondary metabolites like this compound in plants can be influenced by a variety of geographical and environmental factors. These factors can include temperature, light intensity, water availability (drought stress), soil conditions, and atmospheric CO2 concentration d-nb.infouliege.beactascientific.com.

Studies on Agave species have indicated that geographical origin can influence the variation in secondary metabolite content, including saponins (B1172615) nih.govsemanticscholar.org. For example, some research suggests that plants from drought regions may accumulate higher levels of certain glycosylated compounds, which can contribute to stress tolerance nih.govsemanticscholar.org. While specific detailed data directly linking geographical location to this compound content across different regions is limited in the provided search results, the general principle that environmental conditions tied to geography impact secondary metabolites in medicinal plants is well-established d-nb.infoactascientific.com. Arid zone plants, including Agave and Yucca, are recognized as potential sources of bioactive compounds with low water requirements, suggesting their adaptation to these environments may influence their chemical composition researchgate.net.

Impact of Plant Growth Stage and Cultivation Conditions on this compound Content

The growth stage of a plant and the specific cultivation conditions significantly impact the concentration of this compound and its related saponins.

Research on Agave americana and Agave salmiana has demonstrated that the saponin content in the sap ("aguamiel") decreases as the plants reach sexual maturity nih.govfigshare.comresearchgate.net. Immature plants have been found to contain higher levels of saponins, including those derived from this compound nih.govfigshare.comresearchgate.net.

Cultivation techniques, such as micropropagation, can also influence the phytochemical profile of plants. Studies on Agave salmiana have shown that plants produced via in vitro micropropagation and ex vitro acclimatization can have significantly higher total saponin content compared to wild-type plants from natural populations nih.govnih.govnih.govfrontiersin.org.

Furthermore, experimental conditions like drought stress have been shown to increase saponin content in Agave salmiana plantlets researchgate.net. This suggests that abiotic stress can stimulate the accumulation of these secondary metabolites uliege.benih.gov.

The concentration of saponins, including this compound glycosides, can also vary between different batches of concentrated agave sap, and this variability may be influenced by factors related to processing or the raw material itself nih.gov.

Data Table: Saponin Content in Agave Sap at Different Ripening Stages

SpeciesRipening StageSaponin Content (µg PE/g aguamiel DM)Source
Agave salmianaImmature478.3 nih.govfigshare.comresearchgate.net
Agave salmianaMatureUp to 325.7 nih.gov
Agave americanaImmature179.0 nih.govfigshare.comresearchgate.net
Agave americanaMatureUp to 60.5 nih.gov

Data Table: Total Saponin Content in Agave salmiana under Different Culture Conditions

Culture ConditionTotal Saponin Content (mg PE/g DW)Source
In vitro (IN)77.1 nih.govfrontiersin.org
Ex vitro (EN)63.3 nih.govfrontiersin.org
Wild Type (WT)2.1 nih.govfrontiersin.org

Biosynthetic Pathways and Metabolic Engineering

Proposed Biosynthetic Routes of Kammogenin in Plants

The precise, step-by-step biosynthetic pathway leading specifically to this compound has not been fully elucidated. However, studies on Agave species have provided insights into the potential routes and intermediates involved in the formation of steroidal sapogenins, including this compound.

Interrelationships with Other Sapogenins (e.g., Manogenin, Hecogenin)

Research on Agave amaniensis callus cultures has proposed a biosynthetic pathway where this compound serves as a precursor to manogenin, and subsequently to hecogenin (B1673031). researchgate.net This proposed route suggests a sequential modification of the steroidal skeleton. However, one study indicated that the formation of hecogenin directly from this compound seemed unlikely based on calculated values in their analysis. researchgate.net This finding supported earlier work suggesting manogenin is derived from this compound. researchgate.net Saponins (B1172615) derived from this compound, manogenin, gentrogenin, and hecogenin have been identified in various Agave species, including A. salmiana and A. americana. nih.govmdpi.comscience.gov The presence of these related sapogenins alongside this compound in the same plant species supports the idea of interconnected biosynthetic pathways.

Interactive Table 1: Proposed Sapogenin Interrelationships in Agave amaniensis Callus Cultures researchgate.net

Proposed PrecursorProposed ProductCorrelation (r)Predictive Capability (PC)
This compoundManogenin0.614Positive
ManogeninHecogeninNot specifiedNot specified
This compoundHecogenin0.614-0.743

Note: The negative PC value for this compound to Hecogenin suggests this direct conversion is less likely.

Enzymatic Transformations in this compound Biosynthesis

The biosynthesis of steroidal sapogenins involves a series of enzymatic transformations acting on the core steroidal structure. While specific enzymes involved in the direct conversion steps leading to this compound are not extensively detailed in the provided search results, the general types of reactions involved in sapogenin biosynthesis include hydroxylations, oxidations, and rearrangements. smolecule.com Chemoenzymatic synthesis approaches, which integrate enzymatic transformations with chemical conversions, are being explored for the synthesis of natural products, highlighting the role of enzymes in achieving specific regio- and stereoselective modifications. mdpi.combeilstein-journals.org For instance, enzymatic hydroxylation has been utilized in the synthesis of other complex molecules. mdpi.com

Genetic and Molecular Determinants of this compound Production

The genetic and molecular factors specifically controlling this compound production are not extensively detailed in the provided information. However, the biosynthesis of secondary metabolites in plants is generally regulated by complex genetic networks. Studies on other plant secondary metabolites, such as steroid alkaloids, have involved discovering underlying genes encoding biosynthetic enzymes by correlating gene expression with metabolite accumulation. umsl.edu Advances in biotechnology and genetic engineering offer prospects for enhancing the traits of Agave plants, including potentially increasing the production of specific compounds like this compound, by manipulating relevant genes. nveo.org Transcriptome analysis in Agave species has revealed genes involved in various metabolic pathways, providing a basis for identifying genes related to sapogenin biosynthesis. nveo.org

Biotechnological Strategies for Enhanced this compound Biosynthesis

Biotechnological strategies, including metabolic engineering and in vitro plant systems, are being explored to enhance the production of valuable secondary metabolites from plants. rsc.orgresearchgate.net

Application of Callus Cultures and In Vitro Plant Systems

Callus cultures and other in vitro plant systems of Agave species have been successfully utilized for the production of steroidal sapogenins, including this compound and manogenin. researchgate.netresearchgate.net Studies have investigated the effects of various factors, such as nutrient media composition and elicitors, on sapogenin accumulation in callus cultures. researchgate.net For example, the absence of calcium ions in the culture medium was found to increase the sapogenin steroid content in Agave amaniensis callus cultures, while high concentrations of magnesium, cobalt, and copper ions simultaneously inhibited their formation. researchgate.net In vitro micropropagation of Agave salmiana has also resulted in plants with significantly higher total saponin (B1150181) content compared to wild-type plants. frontiersin.orgfrontiersin.org

Interactive Table 2: Effect of Ions on Sapogenin Steroid Formation in Agave amaniensis Callus Cultures researchgate.net

Ion TreatmentEffect on Sapogenin Steroid Content
Absence of Calcium ionsIncreased
High concentration of Mg, Co, & Cu ionsInhibited

Metabolic Engineering Approaches for Augmented Production

Metabolic engineering approaches aim to modify biosynthetic pathways to increase the yield of desired compounds. researchgate.netnih.gov While specific metabolic engineering strategies directly applied to enhance this compound production are not detailed in the provided search results, the general principles of metabolic engineering can be applied. This involves identifying key enzymes and regulatory genes in the this compound biosynthetic pathway and manipulating their expression or introducing genes from other organisms to optimize the pathway flux towards this compound synthesis. nih.gov The increasing understanding of plant metabolic pathways and the development of synthetic biology tools are accelerating the potential for microbial and plant-based production of value-added compounds through metabolic engineering. nih.govnih.gov

Compound Names and PubChem CIDs

Microbial Fermentation of Plant Substrates for this compound Synthesis

Microbial fermentation presents a promising biotechnological approach for the sustainable production of this compound from plant substrates, offering an alternative to traditional extraction and chemical synthesis methods smolecule.com. This process leverages the metabolic capabilities of microorganisms to transform plant-derived precursors into this compound.

Research has explored the use of microorganisms, including bacteria and fungi, for the biotransformation of steroidal saponins found in plants, particularly from the Agavaceae family, which are known sources of this compound and its glycosides smolecule.comresearchgate.netgoogle.com. Agave species, such as Agave salmiana, contain saponins derived from sapogenins like this compound, manogenin, gentrogenin, and hecogenin google.comscience.gov. These saponins, often present as glycosides (saponins with attached sugar moieties), serve as potential substrates for microbial fermentation nih.gov.

Studies have indicated that microorganisms isolated from sources like agave sap concentrate can modify agave sap metabolites, including saponins mdpi.com. For instance, fermentation of agave sap with specific microorganisms, such as Gordonia sp. and Arthrobacter globiformis, has been shown to change the profile of saponins mdpi.com. Notably, a this compound glycoside identified as magueyoside B was found at higher intensities in agave sap samples fermented with Gordonia sp. mdpi.com.

Microbial transformation of saponins typically involves the hydrolysis of glycosyl groups, converting natural saponins into less glycosylated or aglycone forms, which can sometimes exhibit altered biological activities or improved bioavailability nih.gov. Enzymes produced by microbial metabolism, such as glycosidases, play a key role in cleaving the sugar chains attached to the steroidal sapogenin backbone nih.govfrontiersin.org.

While detailed data tables specifically quantifying this compound yield from various microbial fermentation processes using different plant substrates are not extensively available in the provided search results, the research highlights the potential of this approach and identifies key microbial players and plant sources.

The use of plant substrates like agave sap for microbial fermentation is supported by the fact that agave sap contains significant amounts of saponins, including those derived from this compound google.comscience.gov. The concentration of saponins in agave sap can vary depending on factors such as the Agave species and the plant's maturity stage science.gov.

Further research is needed to optimize microbial strains, fermentation conditions, and substrate preparation to enhance the efficiency and yield of this compound synthesis through microbial fermentation of plant substrates. This biotechnological route holds promise for a more sustainable production of this compound.

Extraction, Isolation, and Production Methodologies

Advanced Extraction Techniques for Kammogenin from Plant Biomass

The extraction of bioactive compounds like this compound from plant materials is a critical initial step. Various techniques are employed to maximize yield and efficiency.

Solvent-Based Extraction Optimization

Solvent extraction is a common method for obtaining this compound from Agave biomass. This process typically involves using organic solvents or aqueous mixtures to solubilize the target compounds from the plant matrix. For steroidal saponins (B1172615), which include this compound glycosides, polar solvents like water and ethanol (B145695) are often effective due to the compounds' polarity. researchgate.net Binary solvent systems, such as ethanol-water mixtures, can enhance the extraction of phytochemicals by increasing affinity to the target compounds. researchgate.netresearchgate.netmdpi.com For example, studies on Agave species have utilized hydroalcoholic extracts prepared by methods like percolation with 70% w/w ethanol. nih.gov Another approach involves mixing agave sap with n-butanol for extraction. amazonaws.comecomole.com Optimization of solvent-based extraction often involves considering factors such as solvent concentration, temperature, and solvent-to-mass ratio to achieve the best yield. researchgate.net

Emerging Green Solvent Applications (e.g., Deep Eutectic Solvents)

In response to environmental concerns associated with traditional organic solvents, green solvents are being explored for the extraction of natural products. Deep eutectic solvents (DESs) represent a promising class of green solvents. mdpi.comresearchgate.netmdpi.comarcjournals.org DESs are mixtures of two or more components that form a liquid at a lower temperature than their individual components, possessing properties such as low volatility, low cost, biodegradability, and non-toxicity. mdpi.comresearchgate.netmdpi.com They have shown high dissolution power for bioactive substances in plants and can be tailored by changing their components, molar ratio, and water content. mdpi.comarcjournals.org While the application of DESs for the extraction of biological macromolecules is less studied, they have been successfully used for extracting small-molecule bioactive compounds. mdpi.com Studies have shown that DESs can be more efficient than ethanol in extracting certain phenolic compounds from plant waste. mdpi.com The use of DESs in ultrasonically assisted extraction (UAE) can also be beneficial. researchgate.net

Ultrasonically Assisted Extraction (UAE) Protocols

Ultrasonically Assisted Extraction (UAE) is an advanced technique that utilizes ultrasound energy to enhance the extraction of bioactive compounds from plant materials. researchgate.netresearchgate.netmdpi.commdpi.comaidic.it This method is considered efficient and environmentally friendly, often allowing the use of green solvents like water or ethanol. researchgate.netmdpi.commdpi.com The mechanism of UAE involves the formation and collapse of cavitation bubbles in the solvent, which generates micro-jets and shock waves. mdpi.commdpi.com These physical forces disrupt plant cell walls, reduce particle size, and increase cell membrane permeability, thereby facilitating the release and mass transfer of intracellular compounds into the solvent. mdpi.commdpi.com Studies have shown that UAE can improve the extraction efficiency of saponins compared to conventional methods. mdpi.com For instance, research on Agave salmiana bagasse demonstrated that UAE with water as the solvent yielded a similar amount of saponins as conventional extraction with 58% ethanol, and the ultrasound intensity was higher in water, likely due to enhanced cavitation. researchgate.net Optimal conditions for UAE, such as temperature, solvent-to-mass ratio, and ultrasonic power, are determined to maximize the recovery of target compounds like steroidal saponins. researchgate.netmdpi.com

Chromatographic Purification Strategies for this compound Isolation

Following extraction, chromatographic techniques are essential for the isolation and purification of this compound from complex plant extracts. smolecule.commdpi.com

Conventional Column Chromatography Methodologies

Conventional column chromatography is a widely used technique for separating compounds based on their differential partitioning between a stationary phase and a mobile phase. mdpi.comresearchgate.netnih.gov For the isolation of plant steroids, including sapogenins like this compound, solvent extraction/partition is often followed by column chromatography. researchgate.net Silica (B1680970) gel is a common stationary phase used in normal-phase column chromatography, while reverse-phase silica gel (RP-18) is used in reverse-phase chromatography. acs.org The choice of mobile phase depends on the polarity of the compounds being separated. For purifying saponin-rich fractions containing compounds like this compound glycosides, solvent mixtures such as chloroform:methanol:water or water:methanol in varying ratios are employed. acs.org Sequential elution with solvents of increasing polarity is a standard approach to separate different classes of compounds. nih.govpsu.edu While column chromatography can be used for isolation, it is also frequently used to enrich bioactive compounds from crude extracts before further purification steps. mdpi.com

Fast Centrifugal Partition Chromatography (FCPC) for Saponin (B1150181) Fractionation

Fast Centrifugal Partition Chromatography (FCPC), a type of Centrifugal Partition Chromatography (CPC), is a liquid-liquid chromatography technique used for the separation and purification of natural products. science.govresearchgate.netkromaton.fr It is considered an alternative to traditional methods like HPLC and Flash Chromatography, offering advantages such as high purity and throughput, no loss of stationary phase, and 100% sample recovery. kromaton.fr FCPC is particularly suitable for the fractionation of saponins. science.govresearchgate.netnih.gov This technique utilizes a biphasic solvent system, where separation is based on the partition coefficients of the compounds between the two immiscible liquid phases. researchgate.net Studies have successfully employed FCPC for the fractionation of concentrated agave sap to obtain steroidal saponins, including fractions rich in this compound and manogenin glycosides. science.govresearchgate.netnih.gov The choice of the biphasic solvent system is crucial for effective separation and is often optimized based on the partition behavior of the target compounds. researchgate.net FCPC has demonstrated its potential for the separation of bioactive saponins from Agave extracts. science.govresearchgate.netnih.gov

High-Performance Liquid Chromatography (HPLC) for Preparative Isolation High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation and purification of compounds from complex mixtures, including those from natural sourceshplcvials.comshimadzu.comiipseries.orgphenomenex.com. Preparative HPLC, in particular, is employed to isolate sufficient quantities of a target compound for further analysis or applicationhplcvials.comshimadzu.comphenomenex.com. This differs from analytical HPLC, which focuses on identification and quantificationhplcvials.comshimadzu.com.

In the context of isolating compounds like this compound, preparative HPLC allows for the separation of specific saponins or sapogenins from crude extracts. The principle involves separating compounds based on their chemical properties, such as polarity, using a stationary phase and a mobile phase iipseries.org. Reversed-phase HPLC is a common mode for separating compounds with varying polarities phenomenex.com.

While specific detailed protocols for preparative HPLC of pure this compound were not extensively detailed in the search results, the technique is generally applied after initial extraction and potentially other purification steps like solid-phase extraction or column chromatography science.goviipseries.org. Preparative HPLC systems are designed for larger sample volumes and utilize larger columns compared to analytical systems to accommodate the need for isolating greater amounts of material hplcvials.comphenomenex.com. Detection methods in preparative HPLC are often non-destructive and capable of collecting fractions as compounds elute hplcvials.com. The purity of isolated fractions can be confirmed by re-injecting them into an analytical HPLC system shimadzu.com.

Research indicates that techniques like LC-MS/MS are used to identify and analyze saponins, including this compound glycosides, in complex matrices like agave sap researchgate.netmdpi.com. This analytical approach can inform preparative strategies.

Optimization of Extraction and Isolation Parameters Optimizing extraction and isolation parameters is crucial to maximize the yield and purity of target compounds like this compound from plant sourcesresearchgate.netscience.govinnspub.netthermofisher.com. Several factors can influence the efficiency of these processes.

For extraction, key parameters often include:

Solvent Type and Concentration: The choice of solvent and its concentration significantly impacts the solubility and extraction efficiency of the target compound. For saponins, mixtures of water and ethanol are commonly used, with specific ratios optimized for different plant matrices researchgate.netscience.govinnspub.net.

Extraction Time: The duration of the extraction affects the amount of compound recovered. Sufficient time is needed for the solvent to penetrate the plant matrix and dissolve the target analytes researchgate.netscience.govinnspub.netthermofisher.com.

Temperature: Temperature can influence solvent viscosity, solubility, and mass transfer researchgate.netthermofisher.com. Elevated temperatures can enhance extraction efficiency but must be controlled to avoid degradation of thermolabile compounds researchgate.netthermofisher.com.

Solid-to-Liquid Ratio: The ratio of the plant material to the extraction solvent affects the concentration gradient and mass transfer efficiency researchgate.netscience.gov.

Extraction Technique: Different techniques, such as maceration, percolation, ultrasound-assisted extraction (UAE), microwave-assisted extraction (MAE), or high-pressure ultrasonic-assisted extraction (HUE), can be employed, each with its own set of parameters to optimize nih.govjbclinpharm.orgresearchgate.netinnspub.net. For instance, in HUE, parameters like ultrasonic power and extraction pressure are also critical researchgate.net.

Studies on the optimization of saponin extraction from various plant sources highlight the importance of these parameters. For example, research on Agave salmiana bagasse used optimized HUE conditions including an extraction time of 40 min, 60% ethanol concentration, 60 °C temperature, 400 W ultrasonic power, and a solid-to-liquid ratio (RL/S) of 20 mL/g researchgate.net. Another study on flavonoid extraction optimized parameters such as extraction time (50 min), ultrasonic power (333 W), ethanol concentration (79.3%), and solid-liquid ratio (1:60) researchgate.net. Response surface methodology (RSM) and Box-Behnken designs are often used to systematically investigate the interactions between different parameters and determine optimal conditions for maximum yield researchgate.netscience.gov.

For isolation using chromatography, optimization parameters include:

Stationary Phase: The type of stationary phase (e.g., reversed-phase silica) is selected based on the properties of the compound to be isolated iipseries.orgphenomenex.com.

Mobile Phase Composition and Gradient: The composition of the mobile phase and the elution gradient are critical for achieving adequate separation of the target compound from impurities iipseries.orgphenomenex.com.

Flow Rate: The flow rate of the mobile phase affects the separation efficiency and the time required for isolation phenomenex.com.

Column Dimensions and Particle Size: In preparative HPLC, the column size is scaled up from analytical methods to handle larger sample loads hplcvials.comphenomenex.com. Particle size of the stationary phase also plays a role in resolution and back pressure phenomenex.com.

Sample Load: The amount of crude extract or partially purified sample injected onto the column must be optimized to achieve good separation without overloading the column shimadzu.com.

Optimization of these parameters in both extraction and isolation methodologies is essential for efficient and effective recovery of this compound with desired purity levels.

Chemical Synthesis and Structural Modifications

Total and Semisynthesis Routes for Kammogenin

While a complete total synthesis of this compound from simple starting materials is a formidable task, researchers have primarily focused on semisynthetic routes, leveraging the readily available and structurally similar steroidal precursors isolated from natural sources.

The most logical and economically viable precursors for the semisynthesis of this compound are other naturally abundant steroidal sapogenins, such as hecogenin (B1673031) and diosgenin. Hecogenin is a particularly attractive starting material as it already possesses the crucial ketone functionality at the C-12 position, a key feature of this compound's structure. Diosgenin, while lacking the C-12 ketone, is a widely used starting material for the synthesis of various steroidal hormones and can be adapted for the synthesis of this compound.

The general strategy for the semisynthesis of this compound from a precursor like hecogenin would involve the chemical modification of the A and B rings to introduce the desired 2α,3β-dihydroxy functionality. This is a non-trivial transformation that requires a high degree of stereochemical control.

Table 1: Common Steroidal Precursors for Sapogenin Synthesis

Precursor Natural Source Key Structural Features Relevance to this compound Synthesis
Hecogenin Agave sisalana C-12 ketone Direct precursor for the C/D/E/F ring system of this compound.

The construction of the this compound framework from steroidal precursors relies on a series of well-established yet technically demanding chemical reactions.

Hydroxylation: The stereoselective introduction of the 2α and 3β hydroxyl groups onto the A-ring of the steroid nucleus is one of the most challenging steps in the synthesis of this compound. This transformation often requires multi-step sequences. One potential approach involves the epoxidation of a Δ²-steroid intermediate, followed by regioselective opening of the epoxide with a nucleophile to establish one of the hydroxyl groups. Subsequent reactions would then be employed to introduce the second hydroxyl group with the correct stereochemistry. The use of specialized reagents and catalysts is crucial to control the stereochemical outcome of these hydroxylation reactions.

Oxidation: Oxidation reactions are critical for the synthesis of this compound, particularly when starting from precursors that lack the C-12 ketone. For instance, the conversion of a C-12 hydroxyl group (present in some sapogenins) to a ketone can be achieved using a variety of oxidizing agents, such as chromium-based reagents or more modern and milder methods. The Bi₂O₃/AcOH oxidation system has been reported for the oxidation of α-hydroxy ketones in the steroid framework and could be applicable in the synthesis of 12-keto sapogenins from appropriate precursors.

Rearrangement: While not always a primary strategy for the synthesis of the basic this compound skeleton, rearrangement reactions can play a role in steroid chemistry, sometimes as undesired side reactions that need to be controlled. Acid-catalyzed rearrangements of the spiroketal side chain are known to occur and must be carefully managed during synthetic steps involving acidic conditions.

Preparation and Characterization of this compound Derivatives

To explore the structure-activity relationships and to develop tools for biological studies, the synthesis of various this compound derivatives is essential.

The hydroxyl groups of this compound can be readily acetylated to produce ester derivatives. Acetylation is a common strategy in natural product chemistry to modify the polarity of a molecule, which can influence its solubility and ability to cross cell membranes. The standard procedure for the acetylation of steroidal alcohols involves the use of acetic anhydride (B1165640) in the presence of a base, such as pyridine. This reaction typically proceeds at room temperature and can be monitored by thin-layer chromatography until the starting material is consumed. The resulting acetylated this compound derivatives can be purified by column chromatography. The number of acetyl groups incorporated can be controlled by the reaction conditions and the stoichiometry of the reagents. For instance, selective acetylation of the more reactive hydroxyl groups can sometimes be achieved under carefully controlled conditions.

Table 2: Hypothetical Acetylated this compound Derivatives

Derivative Name Position of Acetylation Expected Change in Polarity Potential Research Use
This compound diacetate C-2 and C-3 Decrease Increased cell permeability studies.
2-O-acetylthis compound C-2 Decrease Probing the role of the C-2 hydroxyl group.

In nature, sapogenins like this compound often exist as glycosides, where one or more sugar units are attached to the steroidal aglycone. These glycosides, known as saponins (B1172615), often exhibit different biological activities compared to their aglycone counterparts. The synthesis of these glycosylated derivatives in the laboratory is a key area of research.

The Koenigs-Knorr reaction is a classic and widely used method for the formation of glycosidic bonds. This reaction typically involves the coupling of a glycosyl halide (a sugar with a halogen at the anomeric position) with an alcohol (in this case, a hydroxyl group of this compound) in the presence of a promoter, such as a silver or mercury salt. The stereochemical outcome of the glycosylation is influenced by the nature of the protecting groups on the sugar donor and the reaction conditions. By using different protected sugars, a variety of glycosylated this compound derivatives can be synthesized.

The term "aglycone" simply refers to the non-sugar portion of a glycoside. Therefore, this compound itself is the aglycone of its naturally occurring glycosides. The preparation of the aglycone from a natural saponin (B1150181) involves the hydrolysis of the glycosidic bonds, typically through acidic or enzymatic methods.

Table 3: Examples of Synthetic Spirostanol (B12661974) Glycosides

Aglycone Sugar Moiety Glycosylation Method Reference
Diosgenin α-L-rhamnopyranosyl-(1→2)-[β-D-glucopyranosyl-(1→3)]-β-D-glucopyranoside (Gracillin) General approach

To investigate the molecular targets and mechanisms of action of bioactive natural products, chemists often design and synthesize "chemical probes." These are modified versions of the natural product that contain a reporter tag (like biotin) or a photoreactive group.

Biotinylated Derivatives: Biotin (B1667282) is a vitamin that forms a very strong and specific interaction with the protein streptavidin. A biotinylated derivative of this compound could be synthesized by attaching a biotin molecule to one of its hydroxyl groups via a linker. This biotinylated probe could then be used in "pull-down" experiments. The probe is incubated with a cell lysate, and any proteins that bind to the this compound moiety can be "pulled down" from the lysate using streptavidin-coated beads. These captured proteins can then be identified by mass spectrometry, revealing the potential cellular targets of this compound. The synthesis of a biotinylated saponin, OSW-1, has been reported, demonstrating the feasibility of this approach for this class of molecules.

Photoaffinity Probes: Photoaffinity labeling is another powerful technique for identifying the cellular targets of a bioactive molecule. This involves synthesizing a derivative of the natural product that incorporates a photoreactive group, such as a diazirine or a benzophenone. This probe is allowed to bind to its target proteins within a cell or cell lysate. Upon exposure to UV light, the photoreactive group is activated and forms a covalent bond with the nearest molecule, which is presumably the binding protein. The covalently tagged proteins can then be isolated and identified. The synthesis of photoaffinity probes of other complex natural products has been successfully achieved and serves as a blueprint for the potential development of a this compound-based photoaffinity probe.

Structural Characterization and Analytical Profiling

Spectroscopic Techniques for Kammogenin Structure Elucidation

Spectroscopic analysis provides fundamental insights into the atomic and molecular composition of this compound, revealing the connectivity of atoms and their spatial arrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the complete stereochemistry of this compound. Through various NMR experiments, the spatial relationships between protons within the molecule can be elucidated.

One-dimensional NMR techniques, such as ¹H and ¹³C NMR, provide foundational information about the chemical environment of each proton and carbon atom. However, for a detailed stereochemical assignment, two-dimensional (2D) NMR experiments are crucial. Techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are particularly vital. These experiments detect through-space interactions between protons that are in close proximity, typically within 5 Å. The presence of cross-peaks in NOESY or ROESY spectra indicates which protons are spatially close, allowing for the determination of the relative stereochemistry of the molecule. For a molecule of this compound's size, ROESY can sometimes be preferred to overcome potential issues with the Nuclear Overhauser Effect (NOE) going through zero.

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry (MS) is a key analytical technique for determining the molecular weight and elemental composition of this compound, as well as for obtaining structural information through fragmentation analysis.

High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the molecular formula. For this compound, the molecular formula has been established as C₂₇H₄₀O₅. nih.gov This formula corresponds to a monoisotopic mass of approximately 444.2876 g/mol .

In addition to determining the molecular formula, mass spectrometry, particularly tandem mass spectrometry (MS/MS), is used to study the fragmentation patterns of this compound. In these experiments, the molecular ion is isolated and then fragmented by collision with an inert gas. The resulting fragment ions provide valuable information about the structure of the molecule. The fragmentation of steroidal sapogenins like this compound often involves characteristic cleavages of the steroid backbone and the spiroketal side chain. Analyzing these fragmentation pathways helps to confirm the identity of the compound and can be used to differentiate it from its isomers. Common ionization techniques used for such analyses include Electron Ionization (EI) and Electrospray Ionization (ESI).

Table 1: Molecular Formula and Mass of this compound

PropertyValue
Molecular FormulaC₂₇H₄₀O₅
Monoisotopic Mass444.2876 u
Molar Mass444.61 g/mol

Data sourced from PubChem CID 12305426

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in the this compound molecule. When subjected to infrared radiation, the covalent bonds within the molecule vibrate at specific frequencies. These vibrations result in the absorption of IR radiation at characteristic wavenumbers, which are recorded as an IR spectrum.

The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its key functional groups. These include:

O-H Stretching: A broad band in the region of 3500-3200 cm⁻¹, indicative of the hydroxyl (-OH) groups.

C-H Stretching: Bands in the region of 3000-2850 cm⁻¹ due to the stretching vibrations of C-H bonds in the steroid nucleus.

C=O Stretching: A strong, sharp absorption band typically in the range of 1750-1650 cm⁻¹, corresponding to the ketone functional group.

C-O Stretching: Absorptions in the fingerprint region, typically between 1260-1000 cm⁻¹, arising from the C-O bonds of the hydroxyl and ether functionalities in the spiroketal side chain.

The specific positions and intensities of these bands provide a molecular fingerprint that can be used for the identification and characterization of this compound.

Table 2: Expected Infrared Absorption Bands for this compound

Functional GroupExpected Absorption Range (cm⁻¹)
Hydroxyl (O-H)3500 - 3200 (broad)
Alkane C-H3000 - 2850
Ketone (C=O)1750 - 1650 (strong, sharp)
Ether/Alcohol (C-O)1260 - 1000

Chromatographic Methods for Qualitative Profiling

Chromatographic techniques are essential for the separation, isolation, and qualitative profiling of this compound from natural sources or synthetic mixtures.

Thin Layer Chromatography (TLC) Applications

Thin Layer Chromatography (TLC) is a simple, rapid, and versatile technique used for the qualitative analysis of this compound. It is often employed to monitor the progress of chemical reactions, to check the purity of a sample, and for the initial screening of plant extracts.

In TLC, a sample is spotted onto a plate coated with a stationary phase, typically silica (B1680970) gel. The plate is then developed in a sealed chamber with a suitable mobile phase (a solvent or a mixture of solvents). The separation is based on the differential partitioning of the components between the stationary and mobile phases. The retention factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic property of a compound under a specific set of chromatographic conditions. For steroidal sapogenins like this compound, various solvent systems can be employed to achieve separation, often consisting of a mixture of nonpolar and polar solvents.

Table 3: Typical TLC Parameters for Steroidal Sapogenins

ParameterDescription
Stationary Phase Silica gel 60 F₂₅₄
Mobile Phase Mixtures of Hexane/Ethyl Acetate, Chloroform/Methanol, or Toluene/Acetone in varying ratios.
Visualization UV light (if the compound is UV active) or by spraying with a suitable reagent (e.g., anisaldehyde-sulfuric acid) followed by heating.

High-Performance Liquid Chromatography (HPLC) Profiling

High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the separation, identification, and quantification of this compound. It offers high resolution, sensitivity, and reproducibility.

In HPLC, the sample is injected into a high-pressure stream of a liquid mobile phase, which then passes through a column packed with a stationary phase. The components of the sample are separated based on their differential interactions with the stationary and mobile phases. The time it takes for a compound to elute from the column is known as its retention time, which is a characteristic feature for a given set of HPLC conditions.

For the analysis of steroidal sapogenins, reversed-phase HPLC is commonly used. In this mode, the stationary phase is nonpolar (e.g., C18-bonded silica), and the mobile phase is a polar solvent mixture, typically consisting of water and an organic modifier like acetonitrile (B52724) or methanol. The elution order is generally from more polar to less polar compounds. The use of a gradient elution, where the composition of the mobile phase is changed over time, is often necessary to achieve optimal separation of complex mixtures containing compounds with a wide range of polarities.

Table 4: Typical HPLC Parameters for the Analysis of Steroidal Saponins (B1172615)/Sapogenins

ParameterDescription
Column Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Gradient elution with water and acetonitrile or methanol.
Detector UV detector (if the compound has a chromophore), Evaporative Light Scattering Detector (ELSD), or Mass Spectrometer (MS).
Flow Rate Typically 0.5 - 1.5 mL/min.
Column Temperature Often maintained at a constant temperature (e.g., 25-40 °C) for reproducibility.

Gas Chromatography-Mass Spectrometry (GC-MS) for Related Metabolites

Gas Chromatography-Mass Spectrometry (GC-MS) is a pivotal analytical technique for the profiling of steroidal sapogenins, including metabolites structurally related to this compound. Due to the low volatility of these compounds, derivatization is a crucial prerequisite for successful GC-MS analysis. The most common method employed is silylation, which involves the replacement of active hydrogen atoms in hydroxyl groups with trimethylsilyl (B98337) (TMS) groups. This process significantly increases the volatility and thermal stability of the sapogenins, making them amenable to gas chromatographic separation.

The derivatization is typically achieved by reacting the sapogenin extract with a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often in a solvent like pyridine. scielo.org.bo This reaction results in the formation of trimethylsilyl ether derivatives, which are then introduced into the GC-MS system. scielo.org.bo The separation of these derivatives is performed on a capillary column, and the subsequent mass spectrometry analysis provides detailed structural information based on their fragmentation patterns.

Research on the GC-MS analysis of steroidal sapogenins from various plant sources, including those from the Agave genus (a known source of this compound), has elucidated characteristic fragmentation patterns for spirostanol-type sapogenins. ncsu.eduresearchgate.net Upon electron ionization, these molecules undergo specific cleavages that are diagnostic of their core structure.

A hallmark fragmentation of spirostanol (B12661974) sapogenins is the generation of a characteristic ion at m/z 139. ncsu.edu This fragment is indicative of the spiroketal side chain and is a key identifier for this class of compounds. Other significant fragments can provide information about the steroidal nucleus and the presence of various functional groups. For instance, the mass spectra of 12-keto steroidal sapogenins often exhibit an intense fragment at m/z 126. ncsu.edu

The analysis of sapogenins from sisal waste, for example, identified several steroidal sapogenins, including hecogenin (B1673031) and tigogenin, which are structurally similar to this compound. ncsu.edu The GC-MS analysis of the hydrolyzed extract revealed distinct chromatographic regions for non-carbonyl and carbonyl-containing steroids, with the latter, such as hecogenin, having longer retention times. ncsu.edu The mass difference of 14 Daltons between these groups corresponds to the difference between a methylene (B1212753) group and a carbonyl group. ncsu.edu

The table below summarizes the key mass spectral fragments observed in the GC-MS analysis of steroidal sapogenins related to this compound.

Compound Type Key Structural Feature Characteristic Mass Fragments (m/z)
Spirostanol SapogeninsSpiroketal side chain139
12-Keto-Spirostanol SapogeninsKetone group at C-12126, 139
Non-carbonyl Steroidal SapogeninsAbsence of a carbonyl groupMolecular ion [M]+, 139
Carbonyl Steroidal SapogeninsPresence of a carbonyl groupMolecular ion [M]+, 126, 139
Compound Structure Type Expected Relative Retention Time
TigogeninNon-carbonyl SpirostanolShorter
HecogeninCarbonyl SpirostanolLonger
DehydrohecogeninUnsaturated Carbonyl SpirostanolVaries based on unsaturation

Mechanistic Investigations of Biological Activities

Anti-inflammatory Mechanisms

Research suggests that Kammogenin exerts its anti-inflammatory effects through the modulation of various mediators and pathways involved in the inflammatory response.

Cyclooxygenase (COX) Pathway Inhibition Studies

Studies have indicated that extracts containing this compound can inhibit the cyclooxygenase pathway. smolecule.com The COX enzymes, particularly COX-1 and COX-2, are crucial in the synthesis of prostaglandins (B1171923), which are significant mediators of inflammation, pain, and fever. jbtr.or.krlibretexts.org Inhibition of this pathway by this compound contributes to the reduction of pro-inflammatory mediators. smolecule.com Extracts of Agave americana, which contain this compound, have shown anti-inflammatory effects potentially due to the inhibition of prostaglandins via the cyclooxygenase pathway. nih.govresearchgate.net

Modulation of Pro-inflammatory Mediators

This compound has been reported to modulate inflammatory mediators. smolecule.com Extracts from Agave americana containing this compound and other compounds have demonstrated the ability to decrease chemical mediators of inflammation, including histamine, serotonin, kinins, and prostaglandins. nih.govresearchgate.netmdpi.com This modulation contributes to the observed anti-inflammatory effects. The reduction in the production of pro-inflammatory mediators is a key aspect of this compound's anti-inflammatory action. smolecule.com

Investigation of Inflammatory Signaling Pathways

While specific detailed studies on this compound's direct impact on all inflammatory signaling pathways are ongoing, the modulation of inflammatory mediators suggests interaction with upstream signaling cascades. Inflammatory responses are often mediated by complex signaling pathways such as the NF-κB, MAPK, and JAK/STAT pathways, which regulate the expression of pro-inflammatory genes. frontiersin.orgajol.infofrontiersin.org One computational study proposed this compound as a potential inhibitor of PKCalpha, a protein kinase involved in various signaling pathways, including those related to inflammation. researchgate.net Further research is needed to fully elucidate the specific inflammatory signaling pathways directly modulated by this compound.

Anticancer Mechanisms

This compound has demonstrated anticancer potential, with mechanistic studies focusing on its influence on cellular processes critical for cancer cell survival and proliferation.

Nuclear Factor Kappa B (NF-κB) Signaling Modulation

Nuclear Factor Kappa B (NF-κB) is a transcription factor family that plays a crucial role in regulating genes involved in cell survival, proliferation, inflammation, and immune responses. nih.gov While NF-κB activation is often associated with promoting cancer cell survival and proliferation, one report indicates that this compound promotes the binding of nuclear factor kappa B to DNA, leading to anti-proliferative effects against certain cancer cells. smolecule.com This reported mechanism appears distinct from the more commonly observed anticancer strategies that involve inhibiting NF-κB activation. ajol.infofrontiersin.orgnih.govnih.gov Further investigation is warranted to fully understand the complex interaction between this compound and NF-κB signaling in different cancer contexts.

Induction of Apoptosis in Cancer Cell Lines

A significant mechanism by which this compound exerts its anticancer effects is through the induction of apoptosis in cancer cell lines. Apoptosis, or programmed cell death, is a critical process for eliminating damaged or cancerous cells. Studies have shown that fractions rich in this compound and manogenin glycosides induce apoptosis in cancer cells. mdpi.comresearchgate.net Specifically, a this compound glycoside identified as magueyoside B has been correlated with the induction of apoptosis in colon cancer cell lines, including HT-29 and Caco-2 cells. researchgate.netmdpi.comnih.gov Research has also indicated an apoptotic effect on liver cancer cells (HepG2). mdpi.comnih.gov This induction of apoptosis contributes to the observed reduction in cancer cell viability and proliferation. mdpi.com

Effects on Cell Proliferation and Cell Cycle Regulation (Preclinical Studies)

Preclinical studies, often utilizing in vitro models, have indicated that extracts containing this compound and its glycosides can influence cell proliferation and induce apoptosis in cancer cell lines. Fractions rich in this compound and Manogenin glycosides have been shown to induce apoptosis. nih.govnih.gov Furthermore, Magueyoside B, a tetraglycoside of this compound, has been associated with antiproliferative activity observed in extracts from Agave species against colon and liver cancer cells. nih.govnih.govresearchgate.netmdpi.com

Studies on concentrated Agave salmiana sap, which contains this compound glycosides as abundant saponins (B1172615), have demonstrated anticancer potential by reducing the viability of colon cancer cells (HT29) and inducing cytostatic, apoptotic, and necrotic responses. researchgate.netmdpi.com

Sample TypeCell LineEffect on Cell ViabilityNotesSource
Fraction rich in this compound and Manogenin glycosidesNot specifiedInduces apoptosisRelated to cellular mechanism of action nih.govnih.gov
Magueyoside B (this compound tetraglycoside)HT29, Hep-G2Associated with antiproliferative activityFound in Agave extracts nih.govnih.govresearchgate.netmdpi.com
Agave sap concentrate (containing this compound glycosides)HT29Reduces viability, induces cytostatic, apoptotic, and necrotic responsesPreclinical in vitro study on colon cancer cells researchgate.net
Agave extract (containing steroidal saponins including this compound glycosides)Cancer cellsInhibits growthMentioned in a patent jabonline.in

These findings suggest that this compound and its glycosylated forms may influence cell cycle progression indirectly by triggering programmed cell death (apoptosis) and inhibiting uncontrolled cell growth. nih.govresearchgate.net Deregulation of the cell cycle is a hallmark of cancer, and compounds that can modulate this process are of interest for therapeutic development. scribd.comwikipedia.org

Enzyme Interaction Studies

Investigations into the enzymatic interactions of this compound and related compounds have highlighted their potential to modulate the activity of enzymes involved in various physiological and pathological processes.

Saponins, including this compound, Manogenin, Gentrogenin, and Hecogenin (B1673031), have demonstrated inhibitory activity against α-glucosidase. nih.gov While α-glucosidase is primarily a target in diabetes management, its inhibition reflects the potential of these compounds to interact with and modulate enzyme function. plos.orgjabonline.inresearchgate.netupm.edu.mynih.gov

Furthermore, agave saponins have been broadly linked to the inhibition of NF-κB activation, a key transcription factor that plays a critical role in inflammatory responses and cancer progression by regulating the expression of genes involved in inflammation, cell proliferation, and survival. nih.govresearchgate.netabcam.combio-conferences.orggenecards.org One study specifically noted that a steroidal saponin (B1150181) isolated from Agave marmorata inhibited NF-κB activation. mdpi.com While direct studies on this compound's specific effect on NF-κB were not prominently found, the presence of this compound in agave extracts exhibiting anti-inflammatory and anticancer activities suggests potential involvement in modulating this pathway. mdpi.comabcam.com Enzymes like COX-2 are also involved in inflammation and cancer progression, and their inhibition is a therapeutic strategy. bio-conferences.org

This compound has been identified as a potential inhibitor of Protein Kinase C Alpha (PKCα) through virtual screening, molecular docking, and molecular dynamics simulations. nih.govfishersci.ca These computational studies suggest that this compound possesses favorable drug-likeness properties and exhibits binding potential with PKCα. nih.govfishersci.ca Visualizations from these studies illustrate the interaction of this compound within the binding cavity of PKCα. nih.govfishersci.ca

PKCα is a member of the protein kinase C family, a group of enzymes involved in diverse cellular signaling pathways that regulate processes such as cell adhesion, transformation, and cell cycle control. wikipedia.orgeurofinsdiscovery.comgenecards.orgwikipedia.org PKCα is also known to serve as a major receptor for phorbol (B1677699) esters, which are a class of tumor promoters. eurofinsdiscovery.comwikipedia.org The potential of this compound to inhibit PKCα suggests a mechanism by which it could influence these critical cellular functions and potentially interfere with pathways implicated in disease development, including cancer, where PKC is involved in tumor cell differentiation, proliferation, invasion, and survival. rcsb.org Inhibition of PKC can lead to cell cycle arrest and apoptosis in susceptible tumor cells. rcsb.org

Cellular Mechanisms of Action (General)

Based on the preclinical findings, the cellular mechanisms of action of this compound and its derivatives appear to involve the induction of apoptosis, as observed with fractions rich in this compound and Manogenin glycosides. nih.govnih.gov The association of this compound tetraglycosides with antiproliferative activity further supports an impact on cellular growth control. nih.govnih.govresearchgate.netmdpi.com

Beyond direct effects on cell viability and proliferation, the potential of this compound to inhibit enzymes like α-glucosidase nih.gov and its predicted interaction with PKCα nih.govfishersci.ca point towards mechanisms involving the modulation of enzymatic activity and downstream signaling pathways. Interference with PKC-mediated pathways could impact various cellular processes, including cell cycle regulation and apoptosis. rcsb.org Similarly, if this compound or related saponins modulate inflammatory pathways like NF-κB, this could influence cellular responses related to inflammation and potentially cancer progression. mdpi.comabcam.com

Molecular Interaction and Target Identification Studies

Computational Approaches to Molecular Interactions

Computational methods play a crucial role in the initial stages of drug discovery and target identification by providing insights into how a small molecule like Kammogenin might interact with biological macromolecules.

Molecular Docking Simulations for Binding Affinity Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand, in this case, this compound) to another (the protein target) when bound to form a stable complex. This method estimates the binding affinity between the molecules, providing a theoretical basis for the strength of their interaction. Studies investigating this compound's potential as a therapeutic agent have utilized molecular docking to screen for compounds with strong binding affinities to specific protein targets nih.govresearchgate.net. This in silico approach helps prioritize compounds for further experimental validation. Molecular docking is designed to simulate the interaction between ligand and protein molecules, assessing the ligand's binding activity by measuring its binding affinity smujo.id.

Molecular Dynamics (MD) Simulations for Interaction Stability

While molecular docking provides a static snapshot of a potential binding pose, molecular dynamics (MD) simulations offer a dynamic view of the interaction over time. MD simulations assess the stability of the ligand-protein complex and capture the conformational changes that occur upon binding. For this compound, MD simulations have been used in conjunction with molecular docking to validate the stability of its interactions with target proteins nih.govresearchgate.net. These simulations provide valuable information about the dynamic behavior of the complex under simulated physiological conditions smujo.id. Top hits from docking studies have undergone MD simulations to validate the stability of the interactions nih.govresearchgate.net. Molecular dynamics simulations are widely used in combination with molecular docking to predict binding modes, binding affinities, and stability of different protein-ligand systems researchgate.net.

Identification of Putative Biological Targets

Identifying the specific biological targets with which this compound interacts is essential for understanding its pharmacological effects. Research has pointed to certain enzymes and signaling pathway components as potential targets.

Signaling Pathway Components (e.g., NF-κB)

This compound glycosides have been shown to influence signaling pathways, particularly by inhibiting the activation of Nuclear Factor-kappa B (NF-κB) researchgate.netmdpi.com. The NF-κB pathway is a critical signaling route involved in immune responses, inflammation, and cell survival nih.govmdpi.comnih.govresearchgate.net. Inhibition of NF-κB activation by this compound glycosides suggests a potential mechanism for their observed biological activities, such as anti-inflammatory effects researchgate.netmdpi.com. A steroidal saponin (B1150181) isolated from Agave marmorata, where this compound glycoside was abundant, was capable of inhibiting NF-κB expression researchgate.netmdpi.com.

Ligand-Based and Structure-Based Drug Discovery Research

The identification of this compound's interactions with targets like PKCα and its influence on pathways such as NF-κB are valuable steps in the broader context of drug discovery research. Both ligand-based and structure-based approaches are integral to this process. Ligand-based drug discovery relies on the knowledge of known active compounds to design new ones with similar properties, while structure-based drug discovery utilizes the three-dimensional structure of the biological target to design molecules that can bind to it effectively researchgate.netiric.canih.gov.

Structure Activity Relationship Sar Studies

Role of Hydroxyl Group Position and Number in Biological Response

The number and position of hydroxyl groups on the steroidal skeleton are key determinants of spirostanol (B12661974) saponin (B1150181) activity. ontosight.ai For spirostanol saponins (B1172615), common glycosylation sites, which are typically attached to hydroxyl groups, include positions 1-OH, 3-OH, and 24-OH. nih.govnih.gov The presence and configuration of hydroxyl groups, such as those at the 3β, 7α, and 11α positions in some spirostanols, influence their polarity and interactions with biological targets. ontosight.ai Studies on other saponins have highlighted the positive effects of a hydroxyl group at position 5 on antispasmodic activity, while a hydroxyl group at position 6 had detrimental effects. nih.gov The configuration of hydroxyl groups in Kammogenin at positions 15 and 16 has been a subject of study. acs.org The number of hydroxyl groups can also impact affinity to biological targets, with some studies suggesting that diols may have higher affinity than tetrols and pentols for certain targets like HER2 receptor and tubulin. mdpi.com

Impact of Glycosylation Patterns on Saponin Bioactivity

The sugar chain attached to the aglycone (sapogenin) is a critical factor in the bioactivity of saponins. uobasrah.edu.iqmdpi.com Glycosylation typically occurs at hydroxyl groups, commonly at the C-3 position in most sapogenins. uobasrah.edu.iq Spirostanol saponins can have sugar chains attached at various positions, including C-1, C-3, C-5, and C-24. researchgate.net The number of sugar residues significantly impacts activity; a greater number of sugar residues at C-3 has been associated with higher cytotoxic activity in some studies. mdpi.com The nature and connections between the monosaccharides in the sugar chain can also be relevant, although some SAR analyses suggest they might be less critical than the number of sugar units for certain activities like phytotoxic effects. researchgate.netmdpi.com The removal or cleavage of sugar units can seriously reduce biological activities, indicating that the glycoside moiety is often essential for activity. rsc.orgencyclopedia.pub The specific type, number, sequence, and binding sites of the sugar moieties all contribute to the SAR of saponins. mdpi.com For example, in some Agave species, saponins with a 5β aglycone arrangement tend to have shorter sugar chains (three or fewer units) at C-3, while those with a 5α arrangement can have longer chains (four or five units). encyclopedia.pub this compound glycosides have been identified in studies investigating the anticancer activity of Agave extracts. nih.govmdpi.com

Comparative Analysis with Structurally Related Sapogenins (e.g., Manogenin, Hecogenin (B1673031), Gentrogenin)

This compound is structurally related to other spirostanol sapogenins found in Agave species, such as Manogenin, Hecogenin, and Gentrogenin. science.govcsic.es These compounds share the basic spirostanol skeleton but differ in the presence and position of functional groups, particularly hydroxyl and carbonyl groups. nih.govnih.govnih.govnih.gov Comparative SAR studies highlight the influence of these structural variations on biological activities. For instance, the presence of a carbonyl group at the C-12 position of the aglycone has been suggested to contribute to phytotoxic activity. researchgate.netmdpi.com Hecogenin, for example, possesses a carbonyl group at C-12. nih.gov Differences in the glycosylation patterns among these related sapogenins also contribute to variations in their biological effects. scribd.comresearchgate.net Studies comparing fractions rich in these different sapogenin glycosides have shown varying effects on cancer cells, suggesting that the specific aglycone and its glycosylation pattern influence the observed biological response, such as inducing apoptosis or necrosis. researchgate.net

Advanced Analytical and Omics Approaches

Metabolomic Profiling of Kammogenin in Complex Biological Matrices

Metabolomics, the large-scale study of small molecules (metabolites) within biological systems, is a crucial approach for profiling this compound in various matrices, such as plant extracts or fermented products. Metabolomic analysis provides a snapshot of the metabolic state and can reveal the presence and changes in concentration of compounds like this compound and its derivatives. mdpi.comnih.govunam.mx

Mass Spectrometry-Based Metabolomics for Comprehensive Analysis

Mass spectrometry (MS)-based metabolomics is a widely used platform for determining biochemical changes and identifying metabolites in complex samples. mdpi.comunam.mxtec.mx This technique allows for the detection and identification of a wide range of compounds based on their mass-to-charge ratio and fragmentation patterns. smujo.id In the context of this compound, MS-based metabolomics has been employed to investigate its presence and that of its glycosides in matrices like agave sap. mdpi.comtec.mx

Studies have utilized high-performance liquid chromatography coupled to a time-of-flight mass spectrometer (HPLC/ESI-MS/TOF) to analyze metabolites in agave sap. mdpi.com This approach enabled the detection of numerous ions, and analysis of their abundance helped identify compounds, including tentative identification of this compound glycosides and the this compound aglycone. mdpi.com For instance, a this compound glycoside identified as magueyoside B was found at higher intensities in fermented agave sap samples and was correlated with observed bioactivity. mdpi.comtec.mxmdpi.com LC-HRMS analysis has also been used to identify compounds, including this compound, in fermented milk samples. nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) in Metabolomics

Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful technique used in metabolomics. unam.mx NMR provides detailed structural information about metabolites and can be used for both identification and quantification. nih.govresearchgate.net While the provided search results specifically mention the use of 1H- and 13C-NMR analysis, along with two-dimensional experiments like COSY, HSQC, and HMBC, for the structural elucidation of other compounds like cantalasaponin-1 and steroidal glycosides nih.govresearchgate.net, NMR is a complementary technique to MS in metabolomics for comprehensive profiling and structural confirmation of compounds like this compound and its derivatives. acs.orgdntb.gov.ua NMR analysis of sapogenins, including those from Agave, has been used for structural determination. dntb.gov.ua

Chemoinformatics and Bioinformatics in this compound Research

Chemoinformatics and bioinformatics play increasingly important roles in the research of natural products like this compound, providing computational tools for analyzing their properties, predicting their behavior, and understanding their biological context. imsc.res.ingoogle.comchemrxiv.org

Computational Tools for Analyzing Biosynthetic Pathways

Computational tools are valuable for analyzing the biosynthetic pathways of natural products. epfl.chrsc.orgnih.gov These tools can help predict gene clusters associated with secondary metabolite biosynthesis, even for compounds where the genes are not clustered. nih.govnih.gov While specific computational analysis of this compound's biosynthetic pathway is not detailed in the provided results, general approaches like antiSMASH are used to predict gene clusters for secondary metabolites, including polyketides and nonribosomal peptides, which are relevant to understanding the potential biosynthetic machinery for compounds found alongside this compound in natural sources like agave. nih.govnih.gov Computational workflows have been developed to identify potential derivatives of pathway intermediates and predict enzymes that might catalyze transformations. epfl.ch Databases like MIBiG and antiSMASH are leveraged for genome mining to discover biosynthetic gene clusters. nih.gov

Predictive Modeling for Bioactivity and Target Identification

Predictive modeling, often using chemoinformatics and bioinformatics approaches, is employed to assess the potential bioactivity of compounds and identify their biological targets. smujo.idgsconlinepress.comnih.gov Machine learning algorithms are increasingly used to predict drug-target interactions and explore chemical space. gsconlinepress.comnih.govillinois.edu

Studies have utilized virtual screening approaches, including molecular docking and molecular dynamics simulations, to identify potential protein targets for phytochemicals. nih.gov this compound has been investigated in such in silico studies, where it was proposed as a potential inhibitor of protein kinase C alpha (PKCα), a target of interest in Alzheimer's disease research. nih.gov This highlights the application of predictive modeling in suggesting potential therapeutic applications and identifying molecular targets for natural compounds like this compound. researchgate.netplos.orgtechnologynetworks.com Chemoinformatic tools are also used to compute physicochemical properties and predict ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, contributing to the assessment of drug-likeness and potential pharmacokinetic profiles imsc.res.ingithub.comresearchgate.net, although ADMET results are not to be detailed here.

Multi-Omics Integration for Systems-Level Understanding

Integrating data from multiple omics layers, such as genomics, transcriptomics, proteomics, and metabolomics, provides a more comprehensive, systems-level understanding of biological processes and the influence of compounds like this compound. chemrxiv.orgfrontiersin.orgnih.gov While direct multi-omics studies specifically focused on this compound are not extensively detailed in the provided results, the principle of multi-omics integration is highly relevant to natural product research. chemrxiv.orgfrontiersin.org

Conclusion and Future Research Perspectives

Summary of Key Academic Contributions and Research Gaps

Academic research has established Kammogenin as a naturally occurring steroidal sapogenin present in several Agave species nih.govresearchgate.netfrontiersin.orgafricanjournalofbiomedicalresearch.comresearchgate.net. Studies have identified this compound and its glycosides in various parts of the agave plant, including the sap, leaves, and bagasse, highlighting these as potential sources for extraction researchgate.netfrontiersin.orgresearchgate.netmdpi.comresearchgate.netcsic.esmdpi.commdpi.com. Research has also begun to explore the biological activities associated with agave extracts containing this compound, such as antioxidant, antimicrobial, and potential anticancer effects africanjournalofbiomedicalresearch.commdpi.commdpi.comjbclinpharm.orgmdpi.com. For instance, extracts containing this compound glycosides have shown anticancer effects on liver and colon cancer cells in vitro mdpi.commdpi.com.

Despite these contributions, significant research gaps remain regarding this compound specifically. Much of the reported bioactivity is attributed to crude extracts or fractions containing a mixture of compounds, including various saponins (B1172615) and flavonoids africanjournalofbiomedicalresearch.commdpi.comjbclinpharm.orgmdpi.com. The specific contribution of this compound itself to these observed effects is often not clearly delineated. There is a need for more targeted research focusing on isolated this compound to fully understand its intrinsic biological properties and mechanisms of action. Detailed in vivo studies on the efficacy and pharmacokinetics of pure this compound are largely absent in the provided search results. Furthermore, the biosynthesis of this compound within the agave plant and the factors influencing its concentration represent areas requiring further investigation.

Emerging Research Avenues for this compound Investigation

Emerging research avenues for this compound investigation include a deeper exploration of its specific bioactivities upon isolation. Given its presence in extracts with observed antioxidant and antimicrobial properties, future studies could focus on elucidating the precise mechanisms by which this compound exerts these effects africanjournalofbiomedicalresearch.commdpi.comjbclinpharm.org. The potential anticancer activity noted in studies using agave extracts containing this compound glycosides warrants further investigation into this compound's role in inhibiting cancer cell growth and its potential as a lead compound for anticancer drug development mdpi.commdpi.com. Research could also explore its potential in managing neuroinflammation, building upon the reported anti-neuroinflammatory effects of Agave species extracts mdpi.com.

Another avenue lies in understanding the structural-activity relationships of this compound and its glycosides. Identifying how the attached sugar moieties influence its biological activity and pharmacological properties could guide the development of novel derivatives with enhanced efficacy or altered profiles. The role of microorganisms in modifying agave sap metabolites, including saponins like this compound glycosides, also presents an interesting research direction, potentially leading to bioprocessing strategies to enhance specific compounds or activities mdpi.commdpi.com.

Methodological Advancements and Their Application to this compound Studies

Advancements in analytical and extraction methodologies offer significant potential for advancing this compound research. Techniques such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) have been used to identify and quantify this compound in agave extracts africanjournalofbiomedicalresearch.comscribd.com. Further application and refinement of these methods can enable more precise quantification and isolation of this compound from complex matrices.

Emerging extraction techniques, such as ultrasound-assisted extraction and micellar extraction, have shown promise in recovering saponins from agave by-products mdpi.comcsic.es. Applying and optimizing these methods specifically for this compound could improve extraction efficiency and yield, facilitating research that requires isolated compounds. Metabolomics approaches, combined with genomic data, are increasingly being used in natural product discovery to link metabolites to their biosynthetic pathways and identify novel compounds nih.gov. These integrated strategies could be applied to Agave species to gain a comprehensive understanding of this compound biosynthesis and identify genetic factors influencing its production. Chemical biology techniques, including the use of small molecules to modulate biological pathways, could also be employed to investigate the cellular targets and mechanisms of action of this compound nih.govguichard-iecb.frnih.govmdpi.com.

Broader Implications for Natural Product-Based Research and Chemical Biology

The study of this compound and other natural products from arid zone plants like Agave has broader implications for natural product-based research and chemical biology mdpi.com. These plants represent a rich and relatively underexplored source of bioactive compounds with potential applications in various fields, including health, food, and biomaterials csic.esmdpi.comresearchgate.net. Research into compounds like this compound contributes to the growing body of knowledge on the diversity and biological potential of plant-derived metabolites.

Q & A

Q. What analytical techniques are recommended for structural identification of Kammogenin in plant extracts?

this compound (C₂₇H₄₀O₅) can be identified using mass spectrometry (MS) coupled with chromatographic separation. Key diagnostic ions include m/z 445.29 (M + H)⁺, 467.25 (M + Na)⁺, and 483.23 (M + K)⁺, as observed in direct MS-DART analysis of Agave species . High-resolution MS (HRMS) is critical for distinguishing this compound from structurally similar saponins, such as hecogenin (m/z 431) or diosgenin (m/z 415), by confirming accurate mass (444.28 Da) . For reproducibility, validate results against reference standards and document fragmentation patterns in supporting information .

Q. Which plant species are primary natural sources of this compound, and how should sampling be optimized?

this compound is predominantly isolated from Agave americana var. marginata and related species . To optimize sampling:

  • Collect plant material during active growth phases (e.g., flowering stages) to maximize saponin content.
  • Use metabolomic-guided fractionation to prioritize extracts with high saponin diversity .
  • Include voucher specimens and GPS coordinates in metadata to ensure traceability .

Q. How can researchers differentiate this compound glycosides from their aglycone form in complex matrices?

Glycosides like this compound glycoside 1 (KG1) and KG2 exhibit distinct m/z profiles due to sequential hexose and pentose losses. For example, KG1 shows m/z 607.34 (M-3Hex + H)⁺ and 931.40 (M-1Hex + H)⁺, while KG2 displays m/z 607.34 (M-3Hex-1Pen + H)⁺ . Hydrolysis assays (acidic or enzymatic) followed by LC-MS/MS can confirm glycosidic linkages .

Advanced Research Questions

Q. How should experimental designs address contradictions in reported bioactivity data for this compound?

Contradictions in bioactivity studies (e.g., anticancer vs. cytotoxic effects) may arise from variations in:

  • Purity : Use ≥95% pure this compound (verified by NMR and HPLC-ELSD) to exclude confounding compounds .
  • Cell models : Compare results across multiple cell lines (e.g., cancer vs. non-cancer) with standardized viability assays (e.g., MTT) .
  • Dosage : Establish dose-response curves (e.g., 1–100 µM) to identify therapeutic windows . Document negative controls and replicate experiments to enhance validity .

Q. What strategies are effective for elucidating the biosynthetic pathway of this compound in Agave species?

A multi-omics approach is recommended:

  • Transcriptomics : Identify candidate genes (e.g., cytochrome P450s, glycosyltransferases) in Agave tissues using RNA-seq .
  • Metabolomics : Map intermediates via time-course MS/MS profiling of sap or root extracts .
  • Isotope labeling : Track ¹³C-acetate incorporation into the steroidal backbone using NMR . Cross-reference findings with existing pathways for related saponins (e.g., diosgenin) to infer shared enzymatic steps .

Q. How can researchers validate this compound’s role as a biomarker in archaeological studies?

To validate its use as a biomarker for pre-Hispanic agave utilization:

  • Material sourcing : Analyze residue from archaeological vessels using MS-DART and compare with modern Agave sap profiles .
  • Contamination controls : Test for diagenetic alterations by simulating burial conditions (e.g., pH, temperature) .
  • Statistical rigor : Apply multivariate analysis (e.g., PCA) to distinguish this compound from degradation products .

Methodological Frameworks

Q. What frameworks guide hypothesis formulation for this compound’s pharmacological mechanisms?

Use the PICO framework to structure mechanistic studies:

  • Population : Specific cell/organism models (e.g., human hepatocellular carcinoma cells).
  • Intervention : this compound treatment (dose, duration).
  • Comparison : Positive controls (e.g., paclitaxel) and vehicle controls.
  • Outcome : Quantifiable metrics (e.g., apoptosis rate via flow cytometry) . Align hypotheses with FINER criteria (Feasible, Novel, Ethical, Relevant) .

Q. How should researchers ensure reproducibility in this compound isolation protocols?

  • Detailed documentation : Include extraction solvents (e.g., methanol:water ratios), column specifications (e.g., C18 HPLC), and gradient profiles in Supporting Information .
  • Data sharing : Deposit raw MS spectra in public repositories (e.g., MetaboLights) with standardized metadata .
  • Collaborative validation : Partner with independent labs to replicate key steps (e.g., crystallization) .

Data Interpretation and Reporting

Q. How can researchers resolve spectral ambiguities in this compound characterization?

  • Cross-validation : Compare NMR (¹H, ¹³C) and MS data with literature values for related steroidal sapogenins .
  • Advanced techniques : Use 2D-NMR (e.g., HSQC, HMBC) to assign ambiguous proton-carbon correlations .
  • Peer review : Submit spectral data for third-party evaluation via platforms like PubChem .

Q. What criteria should govern the inclusion of this compound data in meta-analyses?

Apply the PRISMA checklist to ensure data quality:

  • Screen studies for methodological transparency (e.g., sample size justification, statistical tests) .
  • Exclude datasets lacking raw spectral or chromatographic evidence .
  • Use funnel plots to assess publication bias in bioactivity studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.